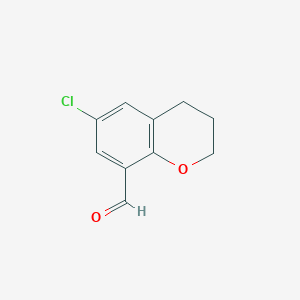

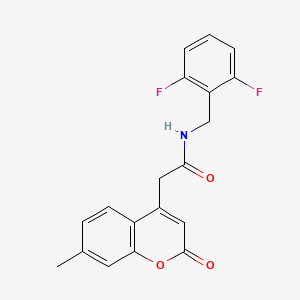

![molecular formula C17H13FN2O3S B2580139 2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide CAS No. 929372-53-2](/img/structure/B2580139.png)

2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a thiazolidinedione with a fluorophenyl group attached. Thiazolidinediones are a class of compounds that have been studied for their potential in treating diabetes . The fluorophenyl group is a common feature in many pharmaceuticals, as the fluorine atom can enhance the biological activity and metabolic stability of the compound .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazolidinedione ring, which is a five-membered ring containing three carbon atoms, a nitrogen atom, and a sulfur atom. It also has a fluorophenyl group attached, which consists of a six-membered carbon ring (a phenyl group) with a fluorine atom attached .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Factors such as polarity, solubility, melting point, and boiling point would be influenced by these characteristics .Aplicaciones Científicas De Investigación

Anticancer and Neuroprotective Activities

- A derivative, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), exhibited significant anticancer activity against various cancer cell lines, including medulloblastoma/rhabdosarcoma, neuroblastoma, and glioma. Additionally, it demonstrated neuroprotective activity in neuronal cultures exposed to neurotoxic agents (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Anti-inflammatory Activity

- Novel derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide showed significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Antihistamine and Anti-inflammatory Properties

- 3,3'(1,2-ethanediyl)bis [2-aryl-4-thiazolidinone] compounds, including fluorophenyl derivatives, were found to be effective as anti-histamine, anti-inflammatory, analgesic, and antipyretic agents (Vigorita et al., 1988).

Antimicrobial and Antifungal Activities

- Certain derivatives demonstrated promising antimicrobial and antifungal activities, making them potential candidates for treating various bacterial and fungal infections (Gouda et al., 2010).

Hypoglycemic Activity

- Novel 2, 4-thiazolidinedione derivatives showed promising hypoglycemic activity in animal models, indicating potential applications in diabetes treatment (Nikalje, Deshp, & Une, 2012).

Antioxidant Activity

- 4-Fluorobenzaldehyde derivatives of 2-(4-fluorophenyl)thiazolidin-4-one exhibited notable antioxidant activities (El Nezhawy et al., 2009).

Cytotoxic and QSAR Study

- (2Z,5Z) 2-[(5-Arylidene-4-oxo-3-phenyl)-thiazolidin-2-ylidine]-2-cyano-N-arylacetamides showed promising antitumor properties against various cancer cell lines (George, 2012).

Mecanismo De Acción

The mechanism of action would depend on the intended use of the compound. For example, some thiazolidinediones are used as insulin sensitizers in the treatment of diabetes. They work by activating the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that plays a crucial role in the regulation of insulin sensitivity .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O3S/c18-11-6-8-13(9-7-11)20-16(22)14(24-17(20)23)10-15(21)19-12-4-2-1-3-5-12/h1-9,14H,10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFNRVWAJURZKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2580057.png)

![6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2580058.png)

![2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-5-phenylpyridine](/img/structure/B2580068.png)

![3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-2-(morpholine-4-carbonyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one](/img/structure/B2580071.png)

![2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2580075.png)

![(1R,5S)-3-(bromomethyl)bicyclo[3.2.0]heptane](/img/structure/B2580078.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2580079.png)